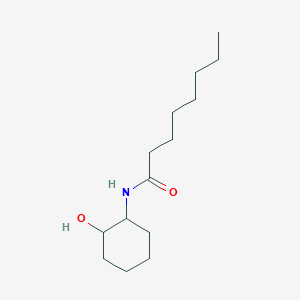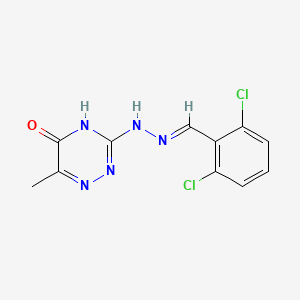
2,5-Di(furan-2-yl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di(furan-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with two furan rings at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(furan-2-yl)-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with pyrrole in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or acetic acid, with the reaction being carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Di(furan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the furan or pyrrole rings.
Aplicaciones Científicas De Investigación
2,5-Di(furan-2-yl)-1H-pyrrole has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound’s structural properties make it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Mecanismo De Acción
The mechanism by which 2,5-Di(furan-2-yl)-1H-pyrrole exerts its effects is primarily related to its electronic structure. The conjugated system of the furan and pyrrole rings allows for electron delocalization, which can influence its reactivity and interactions with other molecules. In organic electronics, this delocalization facilitates charge transport, making it useful in semiconductor applications .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Di(furan-2-yl)-1H-pyrrole-3,4-dione: A diketone derivative with similar structural properties but different reactivity.
This compound-1,4-dione: Another diketone derivative with unique electronic properties.
This compound-3-carboxylic acid:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of organic electronic materials and as a building block for synthesizing more complex compounds .
Propiedades
Fórmula molecular |
C12H9NO2 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
2,5-bis(furan-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C12H9NO2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8,13H |
Clave InChI |
LVNCAKWMHAWCCM-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CC=C(N2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-hydroxy-3-oxo-N-(4-oxo-2-pentylquinazolin-3(4H)-yl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045454.png)




![2,2'-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid](/img/structure/B12045473.png)


![2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid](/img/structure/B12045499.png)

![1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045523.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B12045527.png)

![3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B12045539.png)
